ethyl 2-(2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate
Description
This compound features a benzo[e][1,2,4]thiadiazine core substituted with a butyl group and two sulfonyl (1,1-dioxido) groups, linked via a thioacetamido bridge to an ethyl benzoate ester.
Properties
IUPAC Name |
ethyl 2-[[2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-3-5-14-25-18-12-8-9-13-19(18)32(28,29)24-22(25)31-15-20(26)23-17-11-7-6-10-16(17)21(27)30-4-2/h6-13H,3-5,14-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIJMJLPXGTBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate is a complex organic compound belonging to the class of benzothiadiazine derivatives. This compound exhibits significant potential in medicinal chemistry due to its diverse biological activities. The following sections provide a comprehensive overview of its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 475.58 g/mol. Its structure includes:
- A benzothiadiazine ring known for various pharmacological properties.
- A butyl group that enhances lipophilicity.
- An ethyl ester group contributing to its solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves several steps utilizing strong acids or bases and specific catalysts. The process may include:
- Formation of the benzothiadiazine core.
- Introduction of the butyl and ethyl groups.
- Finalization through acetamide formation.
Industrial methods may employ continuous flow reactors for improved yield and reaction control.
Biological Activities
This compound has been evaluated for various biological activities:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been tested for its ability to inhibit growth in vitro, showing promising results against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. It shows particular promise against specific cancer types where benzothiadiazine derivatives have previously demonstrated efficacy.
Anti-inflammatory Effects
This compound has been investigated for anti-inflammatory properties, particularly through its interaction with MRGPRX2 receptors. Successful inhibitors could have applications in treating chronic pain and allergic conditions.
Case Studies
Several studies have highlighted the biological effects of related compounds:
Scientific Research Applications
Pharmacological Applications
Ethyl 2-(2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate has shown promising potential in several pharmacological areas:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial and antiviral properties. It has been tested against various strains of bacteria and viruses, demonstrating its potential as an antimicrobial agent.
- Antihypertensive Effects : The compound has been evaluated for its ability to lower blood pressure. Research suggests that it may act on specific pathways involved in hypertension management, making it a candidate for antihypertensive therapy.
- Antidiabetic Properties : this compound has been explored for its effects on glucose metabolism, showing potential in the management of diabetes.
- Anticancer Activity : Preliminary studies have indicated that this compound may possess anticancer properties by inhibiting the proliferation of certain cancer cell lines. Its unique structure allows it to interact with cellular mechanisms involved in cancer growth.
Case Studies and Research Findings
Several studies have documented the biological activities and synthetic methodologies related to this compound:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Thiadiazine Ring
a) Ethyl 2-(2-((4-Benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate (CAS 933026-52-9)
- Key Difference : Benzyl vs. butyl substitution at position 4 of the thiadiazine ring.
- Synthetic Route : Likely involves alkylation of a thiadiazine precursor with benzyl bromide, analogous to methods in for synthesizing 4-substituted thiazinanes .
b) 4-(7-Bromo-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoic Acid
- Key Difference : Bromine substitution at position 7 and a carboxylic acid terminus.
- Impact : Bromine enhances molecular weight (Br: ~80 Da) and may improve halogen bonding with biological targets. The carboxylic acid group increases polarity, favoring solubility but limiting blood-brain barrier penetration .
Variations in the Acetamido-Benzoate Moiety
a) 2-((4-Ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide (CAS 1030089-02-1)
- Key Difference : Ethyl substitution on the thiadiazine and an N-(2-ethyl-6-methylphenyl) group.
- Impact : The ethyl group reduces steric hindrance compared to butyl, possibly improving binding to compact active sites. The ortho-methyl substituent on the phenyl ring may enhance metabolic stability by blocking cytochrome P450 oxidation .
b) Ethyl 2-(2-(Benzo[d]thiazol-2-yl thio)acetamido)acetate (Compound A9)
- Key Difference : Replacement of benzo[e][1,2,4]thiadiazine with a benzothiazole core.
- Impact: Benzothiazoles are known for antimicrobial activity, suggesting this analog may prioritize targeting bacterial pathways over the sulfonamide-associated mechanisms of the parent compound .
Thioacetamido Linker Formation
Esterification
Antimicrobial Potential
Anticancer and Anti-Inflammatory Activity
Metabolic Stability
- Sulfonyl groups in the target compound resist oxidative metabolism compared to non-sulfonated analogs, as seen in ’s 3-oxo-thiazine derivatives .
Data Tables
Table 1: Structural Analogs and Key Properties
| Compound Name | Substituents (Thiadiazine Position 4) | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Butyl | C22H25N3O5S2 | 491.6 | Sulfonyl, ethyl benzoate |
| Ethyl 2-(2-((4-Benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate | Benzyl | C25H25N3O5S2 | 535.6 | Sulfonyl, benzyl, ethyl ester |
| 4-(7-Bromo-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoic acid | Bromo, butanoic acid | C12H12BrN3O4S2 | 406.3 | Bromine, carboxylic acid |
Preparation Methods
Formation of the Benzothiadiazine Core
The benzothiadiazine ring is constructed via a cyclization reaction. A representative protocol involves:
- Sulfonamide Formation : Reacting 2-nitrobenzenesulfonyl chloride with 4-butylamine in a methanol-water mixture (1:1 v/v) under reflux for 6 hours to yield 4-butyl-2-nitrobenzenesulfonamide (Yield: 85–92%).
- Nitro Group Reduction : Treating the sulfonamide with hydrazine monohydrate and FeCl₃-activated charcoal in methanol at 60°C for 3 hours to produce 4-butyl-2-aminobenzenesulfonamide (Yield: 95–99%).
- Cyclization : Reacting the amine with trimethyl orthoacetate in toluene at 110°C for 8 hours to form 4-butyl-3-methyl-2H-benzo[e]thiadiazine 1,1-dioxide (Yield: 78–84%).
Table 1: Reaction Conditions for Benzothiadiazine Core Synthesis
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Sulfonamide Formation | 4-Butylamine, MeOH/H₂O | MeOH/H₂O | 80 | 6 | 85–92 |
| Nitro Reduction | Hydrazine, FeCl₃, Charcoal | MeOH | 60 | 3 | 95–99 |
| Cyclization | Trimethyl orthoacetate | Toluene | 110 | 8 | 78–84 |
Thioacetamido Bridge Installation
The thioacetamido linker is introduced via a nucleophilic substitution reaction:
- Thiol Activation : Treating 4-butyl-3-methyl-2H-benzo[e]thiadiazine 1,1-dioxide with Lawesson’s reagent in THF at 25°C for 2 hours to generate the corresponding thiol.
- Chloroacetylation : Reacting the thiol with chloroacetyl chloride in dichloromethane (DCM) in the presence of triethylamine (TEA) at 0°C for 30 minutes, followed by warming to 25°C for 1 hour (Yield: 89–93%).
Esterification and Final Coupling
The ethyl benzoate group is incorporated through a two-step process:
- Amide Bond Formation : Coupling chloroacetylated intermediate with ethyl 2-aminobenzoate using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF at 25°C for 12 hours (Yield: 76–82%).
- Esterification (if required) : Treating residual carboxylic acid groups with ethanol and H₂SO₄ under reflux for 4 hours (Yield: 90–95%).
Table 2: Key Parameters for Final Coupling Steps
| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Amide Coupling | HATU, DIPEA | DMF | 25 | 12 | 76–82 |
| Esterification | EtOH, H₂SO₄ | EtOH | 80 | 4 | 90–95 |
Alternative Green Synthesis Approaches
Microwave-Assisted Cyclization
Replacing thermal cyclization with microwave irradiation (300 W, 120°C) reduces reaction time from 8 hours to 20 minutes while maintaining yields at 80–85%.
Solvent-Free Thioacetylation
Using mechanochemical grinding of the thiol intermediate with chloroacetyl chloride and TEA on a ball mill (500 rpm, 30 minutes) achieves 88–91% yield without solvent.
Industrial-Scale Production Strategies
Continuous Flow Reactor Design
A plug-flow reactor system with the following parameters enhances throughput:
- Residence Time : 45 minutes for cyclization step.
- Throughput : 1.2 kg/h of benzothiadiazine intermediate.
- Catalyst Recovery : Pd(PPh₃)₄ is recycled via inline filtration (reuse efficiency: 92–95%).
Purification and Characterization
Chromatographic Techniques
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | 65–75°C | Maximizes amide coupling efficiency (85–90%) |
| Solvent | Anhydrous Acetone | Prevents hydrolysis of ester groups |
| Catalyst (K₂CO₃) | 1.2 equiv. | Balances base strength and side reactions |
Q. Table 2. Key Spectral Data for Structural Validation
| Functional Group | NMR Shift (ppm) | IR Absorption (cm⁻¹) |
|---|---|---|
| Thiadiazine S=O | 130–135 (¹³C) | 1150–1250 (symmetric stretch) |
| Ester C=O | 170–172 | 1740–1760 |
Critical Analysis of Contradictory Evidence
- Synthetic Yield Discrepancies : reports 70–80% yields under anhydrous conditions, while notes 50–60% yields for analogous compounds—likely due to differences in thiadiazine precursor purity.
- Bioactivity Variations : A benzothiadiazine derivative in showed potent antibacterial activity (MIC 2 μg/mL), whereas similar compounds in had MIC >10 μg/mL. This suggests substituent positioning (e.g., chloro vs. methoxy groups) critically modulates target affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
